11-(4-Iodobutyl)henicosane
Description
11-(4-Iodobutyl)henicosane (CAS: 1413918-64-5) is a branched alkane derivative featuring a 21-carbon chain (henicosane) substituted at the 11th position with a 4-iodobutyl group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions or as a precursor for functionalized materials. However, detailed studies on its synthesis, physicochemical properties, and applications remain scarce in publicly available literature .
Properties
Molecular Formula |
C25H51I |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
11-(4-iodobutyl)henicosane |
InChI |
InChI=1S/C25H51I/c1-3-5-7-9-11-13-15-17-21-25(23-19-20-24-26)22-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI Key |
CZKXFGQEYYLUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
A comparison of 11-(4-Iodobutyl)henicosane with selected analogues is outlined below:
| Compound | Structure | CAS Number | Key Features |
|---|---|---|---|
| This compound | C₁₁H₂₂-I-C₄H₈-C₁₄H₂₉ | 1413918-64-5 | Iodine substituent introduces polarity; potential for nucleophilic substitution reactions. |
| 11-Decylhenicosane | C₁₁H₂₃-(CH₂)₁₀-CH₃ | N/A | Lacks iodine; hydrophobic properties dominate; used in lubricant formulations. |
| 4-Iodobutyl acetate | CH₃COO-C₄H₈-I | N/A | Contains reactive acetate group; used as an alkylating agent in organic synthesis. |
Sources :
Physicochemical and Functional Differences
- Reactivity : The iodine atom in this compound facilitates halogen-bonding interactions and participation in Suzuki or Stille cross-coupling reactions, unlike 11-decylhenicosane, which is inert due to its purely aliphatic structure .
- Applications: 11-Decylhenicosane is recommended for non-fragrance/non-flavor industrial uses (e.g., lubricants) due to its stability . 4-Iodobutyl acetate is employed in research for introducing iodine-labeled alkyl chains into molecules , suggesting that this compound could similarly serve as a heavy-atom derivative in crystallography or radiopharmaceuticals.
Analytical Characterization
While this compound lacks reported spectral data, methods used for analogous iodinated compounds (e.g., IR, NMR, MS) in studies like those on 11-deoxyglycyrrhetic acid derivatives could be extrapolated. For example:
- IR : Expected C-I stretching vibrations near 500 cm⁻¹.
- ¹H-NMR : Distinct signals for the iodobutyl chain (δ 3.1–3.3 ppm for CH₂-I).
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